N-(5-bromopyridin-2-yl)-4-fluorobenzamide
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Overview
Description
N-(5-bromopyridin-2-yl)-4-fluorobenzamide: is a chemical compound that features a bromopyridine moiety attached to a fluorobenzamide structure
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins, such as the genome polyprotein in hepatitis c virus genotype 1b and the Gag-Pol polyprotein . These proteins play crucial roles in the replication and assembly of viral particles.
Mode of Action
This could potentially inhibit the replication and assembly of viral particles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide typically involves the reaction of 5-bromopyridin-2-amine with 4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(5-bromopyridin-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the structure.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry: N-(5-bromopyridin-2-yl)-4-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of both bromine and fluorine atoms can enhance the biological activity and metabolic stability of drug candidates .
Industry: The compound is also used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation .
Comparison with Similar Compounds
- N-(pyridin-2-yl)-4-fluorobenzamide
- N-(5-bromopyridin-2-yl)-benzamide
- N-(5-bromopyridin-2-yl)-4-chlorobenzamide
Uniqueness: N-(5-bromopyridin-2-yl)-4-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these two halogens in a single molecule can provide a balance of properties that are not easily achieved with other similar compounds .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNSBBQFAYGEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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